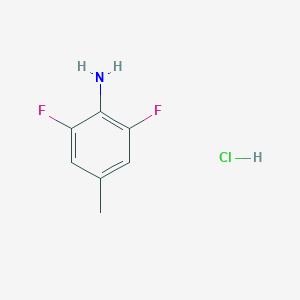

2,6-Difluoro-4-methylaniline hydrochloride

Description

The exact mass of the compound 2,6-Difluoro-4-methylaniline hydrochloride is 179.0313333 g/mol and the complexity rating of the compound is 106. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Difluoro-4-methylaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-4-methylaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-difluoro-4-methylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N.ClH/c1-4-2-5(8)7(10)6(9)3-4;/h2-3H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADVGBAJLYLHSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Difluoro-4-methylaniline Hydrochloride: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 2,6-Difluoro-4-methylaniline hydrochloride (CAS 2376634-09-0), a fluorinated aromatic amine of significant interest to researchers and professionals in drug development and fine chemical synthesis. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from authoritative sources on structurally related molecules to present a robust and practical resource. All data presented herein should be considered in the context of these analogs, and experimental validation is recommended.

Core Chemical and Physical Properties

2,6-Difluoro-4-methylaniline hydrochloride is a white to yellow solid, as indicated by supplier documentation[1]. The hydrochloride salt form is utilized to enhance the stability and solubility of the parent compound, a common strategy in pharmaceutical development to improve the physicochemical properties of weakly basic active pharmaceutical ingredients (APIs)[2].

Table 1: Physicochemical Properties of 2,6-Difluoro-4-methylaniline Hydrochloride and Related Compounds

| Property | 2,6-Difluoro-4-methylaniline hydrochloride (CAS 2376634-09-0) | 2,6-Difluoroaniline (CAS 5509-65-9) | Aniline Hydrochloride (CAS 142-04-1) |

| Molecular Formula | C₇H₈ClF₂N[1] | C₆H₅F₂N[3] | C₆H₈ClN[4] |

| Molecular Weight | 179.60 g/mol [1] | 129.11 g/mol [3] | 129.59 g/mol [4] |

| Appearance | White to Yellow Solid[1] | Liquid[5] | White to greenish crystalline solid[6][7] |

| Melting Point | Data not available | 17.8 °C[8] | 198 °C[6][7] |

| Boiling Point | Data not available | 167-171 °C[8] | 245 °C[6][7] |

| pKa (of conjugate acid) | Estimated to be < 2.47 | 2.47[8] | 4.6[7] |

| Solubility | Expected to be soluble in water. | Slightly soluble in water[5]. | Soluble in water (1070 g/L at 20 °C), alcohol, and chloroform[6][7]. |

The presence of two ortho-fluorine atoms to the amino group in 2,6-difluoroanilines significantly influences the compound's basicity. These electron-withdrawing groups reduce the electron density on the nitrogen atom, making the amine less basic compared to aniline[9]. This is reflected in the lower pKa of the conjugate acid of 2,6-difluoroaniline compared to aniline hydrochloride[7][8]. The solubility of aniline hydrochlorides is generally good in water and polar protic solvents, but decreases with increasing alcohol concentration in aqueous-alcoholic mixtures[10][11].

Synthesis and Manufacturing

Proposed Synthesis of 2,6-Difluoro-4-methylaniline (Free Base)

The synthesis of the free base, 2,6-Difluoro-4-methylaniline, would likely involve a multi-step process, potentially starting from a commercially available substituted toluene. A possible, though unvalidated, route could involve nitration, reduction, and fluorination steps. A more direct, albeit potentially challenging, approach would be the direct fluorination of 4-methylaniline, though this often leads to a mixture of products. A more controlled synthesis could involve the N-protection of 4-methylaniline, followed by ortho-lithiation and reaction with a fluorinating agent, and subsequent deprotection.

A key transformation in the synthesis of related compounds is the halogen-exchange reaction on a suitably substituted precursor[12]. For instance, the synthesis of 2,6-difluoroaniline has been achieved from 1,2,3-trichlorobenzene through a sequence of partial fluorine exchange, selective reduction, and amination[12]. Another patented route involves the chlorination of 1-chloro-3,5-difluorobenzene, followed by nitration and reduction[13].

Preparation of 2,6-Difluoro-4-methylaniline Hydrochloride

The conversion of the free base to its hydrochloride salt is a standard and generally high-yielding acid-base reaction.

This protocol is a generalized procedure and should be adapted and optimized for 2,6-Difluoro-4-methylaniline.

-

Dissolution: Dissolve the synthesized 2,6-Difluoro-4-methylaniline (1 equivalent) in a suitable organic solvent such as diethyl ether or isopropanol. The choice of solvent is critical to ensure the precipitation of the hydrochloride salt.

-

Acidification: Slowly add a solution of hydrochloric acid (1.1 equivalents) in the same solvent or as a concentrated aqueous solution with vigorous stirring. The reaction is exothermic[14].

-

Precipitation: The hydrochloride salt will precipitate out of the solution. The mixture should be stirred at room temperature for a period to ensure complete precipitation. Cooling the mixture in an ice bath can further enhance the yield.

-

Isolation: Collect the solid product by vacuum filtration and wash with a small amount of the cold organic solvent to remove any unreacted starting material or excess acid.

-

Drying: Dry the resulting white to off-white solid under vacuum to a constant weight. For some aniline hydrochlorides, drying in an oven at 110-120°C is recommended to ensure the removal of residual water and solvent[1][15].

Caption: General workflow for the synthesis of an aniline hydrochloride salt.

Chemical Reactivity and Stability

The reactivity of 2,6-Difluoro-4-methylaniline hydrochloride is dictated by the properties of the anilinium ion and the substituted aromatic ring.

-

Acidity: The anilinium proton is acidic, and the compound will react with bases to liberate the free aniline.

-

Electrophilic Aromatic Substitution: The free aniline, in equilibrium with its protonated form, is highly activated towards electrophilic aromatic substitution. The amino group is a strong ortho-, para-director. In this case, the ortho positions are blocked by fluorine atoms, directing substitution to the remaining positions on the ring. The fluorine atoms are deactivating but also ortho-, para-directing. The interplay of these directing effects will determine the regioselectivity of substitution reactions. For example, bromination of 2,6-difluoroaniline occurs at the para position[16].

-

Diazotization: The primary aromatic amine functionality can undergo diazotization upon treatment with nitrous acid to form a diazonium salt, a versatile intermediate in organic synthesis.

-

Stability: Aniline hydrochlorides are generally more stable to air and light than the corresponding free bases[6]. However, prolonged exposure to air may lead to discoloration. The compound is incompatible with strong oxidizing agents and strong bases[6].

Applications in Research and Development

Fluorinated anilines are crucial building blocks in medicinal chemistry and agrochemical research[9][17][18]. The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity to target proteins[9][19].

While specific applications of 2,6-Difluoro-4-methylaniline hydrochloride are not extensively documented in the public domain, its structural motifs suggest its utility as a key intermediate in the synthesis of:

-

Active Pharmaceutical Ingredients (APIs): The 2,6-difluoroaniline moiety is present in a number of biologically active molecules, including kinase inhibitors and anti-inflammatory agents[9][18]. The addition of the 4-methyl group can provide an additional vector for molecular design and optimization of DMPK (drug metabolism and pharmacokinetics) properties.

-

Agrochemicals: Fluorinated aromatic compounds are integral to the development of modern herbicides and fungicides, where they contribute to the potency and environmental stability of the active ingredients[9][20].

-

Materials Science: Aniline derivatives are used in the synthesis of polymers and dyes[21]. The unique electronic properties conferred by the fluorine and methyl substituents could be exploited in the development of novel materials with tailored optical or electronic properties.

Caption: Potential applications of 2,6-Difluoro-4-methylaniline hydrochloride.

Analytical Methodologies

The characterization and quantification of 2,6-Difluoro-4-methylaniline hydrochloride can be achieved using standard analytical techniques employed for anilines and their salts.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common and reliable method for the analysis of anilines[22]. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol would be a suitable starting point. The pH of the mobile phase will be critical for achieving good peak shape and retention.

-

Gas Chromatography (GC): GC can also be used for the analysis of the free base, 2,6-Difluoro-4-methylaniline. A nitrogen-phosphorus detector (NPD) is particularly sensitive for nitrogen-containing compounds[23]. Derivatization may be necessary for certain applications to improve volatility and thermal stability[22].

-

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be invaluable for structural elucidation and purity assessment. The ¹H NMR spectrum of the free base would show characteristic signals for the aromatic protons, the methyl group, and the amine protons. In the hydrochloride salt, the amine proton signal would likely be shifted downfield.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretching of the anilinium ion, C-F stretching, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum would show the molecular ion of the free base.

-

Safety and Handling

Detailed toxicological data for 2,6-Difluoro-4-methylaniline hydrochloride is not available. However, based on the data for related anilines, it should be handled with care. Anilines as a class are toxic and can be absorbed through the skin[24]. They are also suspected carcinogens[22].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases[6].

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

References

-

PubChem. 2,4-Difluoroaniline. [Link]

-

Journal of Chemical & Engineering Data. Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. [Link]

-

ResearchGate. Does anyone have any literature or procedure for the preparation of aniline hydrochloride?[Link]

-

Physics Forums. Anilinium hydrochloride intermediate formation. [Link]

-

YouTube. Making Aniline HCl. [Link]

-

Reachem chemicals. Aniline Hydrochloride Suppliers. [Link]

-

MySkinRecipes. 2,6-Difluoro-N-methylaniline hydrochloride. [Link]

-

Cheméo. Chemical Properties of Aniline hydrochloride (CAS 142-04-1). [Link]

-

ResearchGate. Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte. [Link]

-

NCBI. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds. [Link]

-

ResearchGate. An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

-

Wikipedia. Aniline. [Link]

- Google Patents.

-

Organic Syntheses. Preparation of Hindered Aniline CyanH and Application in the Allyl-Ni-Catalyzed α,β-Dehydrogenation of Carbonyls. [Link]

-

PubChem. 2,6-Difluoroaniline. [Link]

- Google Patents.

-

PubChemLite. 2,6-difluoro-n-methylaniline hydrochloride (C7H7F2N). [Link]

-

EPA. 2,6-Difluoroaniline Properties. [Link]

-

ACS Publications. 2′,6′-Dihalostyrylanilines, Pyridines, and Pyrimidines for the Inhibition of the Catalytic Subunit of Methionine S-Adenosyltransferase-2. [Link]

-

Semantic Scholar. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY DETERMINATION OF ANILINES WITH FLUORESCENT DETECTION AND PRE-COLUMN DERIVATIZATION. [Link]

-

EPA. METHOD 8131: ANILINE AND SELECTED DERIVATIVES BY GAS CHROMATOGRAPHY. [Link]

-

Cheméo. 2,6-Difluoroaniline. [Link]

-

Publications Office of the European Union. Overview on PFAS analytical methods. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. 2,6-Difluoroaniline | C6H5F2N | CID 79647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chemical Products | Chemical Product Manufacturers [reachemchemicals.com]

- 5. 2,6-Difluoroaniline | 5509-65-9 [chemicalbook.com]

- 6. Aniline hydrochloride | 142-04-1 [chemicalbook.com]

- 7. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents [patents.google.com]

- 13. US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]

- 14. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 4-Bromo-2,6-difluoroaniline | 67567-26-4 [chemicalbook.com]

- 17. chemimpex.com [chemimpex.com]

- 18. chemimpex.com [chemimpex.com]

- 19. chemrxiv.org [chemrxiv.org]

- 20. 2,6-Difluoro-N-methylaniline hydrochloride [myskinrecipes.com]

- 21. echemi.com [echemi.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. epa.gov [epa.gov]

- 24. guidechem.com [guidechem.com]

Structure and chemical formula of 2,6-Difluoro-4-methylaniline HCl

The following is an in-depth technical guide on 2,6-Difluoro-4-methylaniline HCl , designed for researchers and drug development professionals.

Structural Analysis, Synthetic Pathways, and Medicinal Applications

Executive Summary

2,6-Difluoro-4-methylaniline Hydrochloride (CAS: 2376634-09-0 for HCl; 1379028-84-8 for free base) is a specialized fluorinated aromatic amine employed as a high-value intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its structural uniqueness lies in the specific substitution pattern: two fluorine atoms at the ortho positions relative to the amine, and a methyl group at the para position.

This substitution pattern confers distinct electronic and steric properties:

-

Metabolic Stability: The 2,6-difluoro motif blocks metabolic oxidation at the highly susceptible ortho sites.

-

Modulated Basicity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the aniline nitrogen, influencing hydrogen bond donor capability and bioavailability.

-

Lipophilicity: Fluorine substitution enhances lipophilicity (LogP) compared to the non-fluorinated analogue (p-toluidine), facilitating membrane permeability.

Chemical Identity & Structural Specifications[1][2][3][4]

Nomenclature and Identifiers

| Property | Specification |

| IUPAC Name | 2,6-Difluoro-4-methylaniline hydrochloride |

| Common Synonyms | 4-Amino-3,5-difluorotoluene HCl; 2,6-Difluoro-p-toluidine HCl |

| CAS Number | 2376634-09-0 (HCl salt); 1379028-84-8 (Free base) |

| Molecular Formula | |

| Molecular Weight | 179.59 g/mol (Salt); 143.13 g/mol (Base) |

| SMILES | CC1=CC(F)=C(N)C(F)=C1.Cl |

| InChI Key | JADVGBAJLYLHSN-UHFFFAOYSA-N |

Structural Logic & Electronic Effects

The molecule's behavior is dictated by the interplay between the electron-donating methyl/amine groups and the electron-withdrawing fluorine atoms.

Figure 1: Structural Activity Relationship (SAR) map illustrating how specific substitutions drive the physicochemical properties of the molecule.[2][3]

Synthesis & Manufacturing Protocols

The synthesis of 2,6-Difluoro-4-methylaniline HCl typically follows a nitration-reduction sequence starting from 3,5-difluorotoluene. This route is preferred industrially over direct halogenation of p-toluidine due to the challenge of controlling regioselectivity in electrophilic fluorination.

Primary Synthetic Route (Nitration-Reduction)

Step 1: Nitration

-

Precursor: 3,5-Difluorotoluene (1,3-difluoro-5-methylbenzene).

-

Reagents:

/ -

Mechanism: Electrophilic aromatic substitution. The directing effects of the two fluorines and the methyl group synergistically direct the nitro group to the position between the fluorines (Position 2 relative to methyl, or Position 4 relative to the ring system if numbering by priority).

-

Intermediate: 4-Nitro-3,5-difluorotoluene (also named 1,3-difluoro-5-methyl-2-nitrobenzene).

Step 2: Reduction

-

Reagents:

(gas), Pd/C (10%) catalyst, Ethanol solvent.[4] -

Conditions: Atmospheric pressure or slight overpressure, RT to 50°C.

-

Yield: Typically >85%.

Step 3: Salt Formation

-

Reagents: HCl (gas) or HCl in Dioxane/Ether.

-

Process: The free base is dissolved in an inert solvent (e.g., diethyl ether or dichloromethane), and anhydrous HCl is introduced. The hydrochloride salt precipitates as a white solid.

Figure 2: Step-by-step synthetic workflow from commercial precursors to the final hydrochloride salt.

Alternative Route (Halogenation)

For laboratory-scale medicinal chemistry where 2,6-difluoroaniline is the available stock:

-

Bromination: 2,6-Difluoroaniline +

-

Suzuki Coupling: 4-Bromo-2,6-difluoroaniline + Methylboronic acid (

,

Physicochemical & Analytical Characterization

Physical Properties Table

| Property | Value (Approximate) | Context |

| Appearance | White to off-white crystalline solid | HCl Salt form |

| Melting Point | >200°C (Decomposes) | Characteristic of aniline salts |

| Solubility | Water (Moderate), DMSO (High), Methanol (High) | Polar salt form |

| Hygroscopicity | Moderate | Store under inert atmosphere |

| Acidity (pKa) | ~2.5 - 3.5 (Conjugate acid) | Lower than p-toluidine (~5.[2][3]1) due to F-withdrawal |

Spectroscopic Profile (Expected Data)

To validate the identity of the synthesized compound, the following spectroscopic signals are diagnostic:

-

NMR (400 MHz, DMSO-

-

10.0+ ppm (br s, 3H):

-

6.90 ppm (d,

- 2.25 ppm (s, 3H): Methyl group protons.

-

10.0+ ppm (br s, 3H):

-

NMR:

-

Single peak (singlet or weak triplet depending on decoupling) around -120 to -130 ppm, indicating equivalence of the two fluorine atoms.

-

-

Mass Spectrometry (ESI+):

-

Target Mass:

144.06 -

The chloride counterion is typically not observed in positive mode ESI but can be confirmed via silver nitrate precipitation or ion chromatography.

-

Applications in Drug Discovery[2][4]

Bioisosterism and Scaffold Design

2,6-Difluoro-4-methylaniline is a "privileged scaffold" modification.

-

Hydrogen Bonding: The aniline nitrogen can serve as a key hydrogen bond donor in kinase hinge binding regions. The fluorines modulate the acidity of these protons, fine-tuning the bond strength.

-

Conformational Lock: The ortho-fluorines can induce a preferred conformation in biaryl systems (e.g., N-arylation products) via repulsive interactions with carbonyls or other groups on the coupled partner, reducing entropic penalty upon binding.

Case Studies & Utility

-

Kinase Inhibitors: Used as a building block for Type II kinase inhibitors where the aniline moiety binds to the "DFG-out" pocket.

-

PROTACs: Snippets from recent literature suggest the use of similar fluorinated aniline linkers in Proteolysis Targeting Chimeras (PROTACs) to improve cell permeability and metabolic stability of the linker chain [1].

-

Agrochemicals: The core structure is homologous to several herbicide classes that target microtubule assembly, where the specific 2,6-difluoro pattern provides resistance to rapid degradation in soil.

Handling, Stability, and Safety (SDS Summary)

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).

-

Specific Target Organ Toxicity: May cause respiratory irritation.

Storage Protocol:

-

Atmosphere: Hygroscopic; store under Nitrogen or Argon.

-

Temperature: 2-8°C (Refrigerate) recommended for long-term stability to prevent oxidation of the amine (though the salt is relatively stable).

-

Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.

References

-

BenchChem. A Technical Guide to the Key Properties and Synthetic Utility of 4-Fluoro-2-methoxy-N-methylaniline. (Contextual reference for fluorinated aniline applications in PROTACs).

-

Sigma-Aldrich. 2,6-Difluoro-4-methylaniline hydrochloride Product Page. Accessed 2026.[5]

-

TDX (Theses and Dissertations Online). Synthesis of 2,6-Difluoro-4-methylaniline via hydrogenation of 1,3-Difluoro-5-methyl-2-nitrobenzene.

-

PubChem. Compound Summary: 2,6-Difluoro-4-methylaniline.

-

Google Patents. Method for preparing 2,6-difluoroaniline derivatives. (General synthesis methodologies).

Sources

Safety Data Sheet (SDS) for 2,6-Difluoro-4-methylaniline hydrochloride

An In-Depth Technical Guide to the Safe Handling of 2,6-Difluoro-4-methylaniline hydrochloride for Researchers and Drug Development Professionals

Introduction: A Proactive Approach to Laboratory Safety

In the fast-paced environment of drug discovery and chemical research, a thorough understanding of the materials we handle is paramount. The Safety Data Sheet (SDS) serves as a cornerstone of laboratory safety, providing critical information on the potential hazards of a substance and the necessary precautions for its safe use. However, an SDS is often a standardized document. For the senior application scientist, true safety and experimental integrity come from not just reading the SDS, but from deeply understanding the chemical nature of the compound and integrating that knowledge into every aspect of the workflow.

This guide provides an in-depth technical analysis of the safe handling, storage, and emergency management of 2,6-Difluoro-4-methylaniline hydrochloride (CAS No: 2376634-09-0). This compound, a substituted aniline, is a valuable building block in medicinal chemistry. Its structure, featuring a halogenated aromatic amine, suggests a reactivity profile that demands careful and informed handling. This document moves beyond a simple recitation of SDS sections to explain the causality behind safety protocols, empowering researchers to build self-validating systems of safety in their laboratories.

Section 1: Chemical and Physical Identity

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. These characteristics influence its behavior in the laboratory, from its potential for aerosolization to its solubility in various solvents.

| Property | Value | Source |

| CAS Number | 2376634-09-0 | [1] |

| Molecular Formula | C₇H₈ClF₂N | |

| Molecular Weight | 179.6 g/mol | |

| Physical Form | White to Yellow Solid | |

| Purity | Typically ≥95% |

The solid nature of this compound at room temperature is an advantage, as it reduces the risk of inhalation exposure compared to a volatile liquid. However, as a fine powder, it can be easily aerosolized during handling, a critical consideration for exposure control.

Section 2: Hazard Identification and Risk Assessment

Based on similar compounds, the following hazards are anticipated:

This leads to the assignment of the GHS07 pictogram, indicating "Harmful/Irritant".[4]

The Logic of Risk Assessment

A proactive safety culture is built on a continuous cycle of risk assessment. For a compound like 2,6-Difluoro-4-methylaniline hydrochloride, this process is not a one-time event but an ongoing consideration throughout the experimental lifecycle.

Caption: Risk assessment is a cyclical process ensuring continuous safety improvement.

Section 3: Protocols for Safe Handling

The primary goal in handling 2,6-Difluoro-4-methylaniline hydrochloride is to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion. This is achieved through a multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering and Administrative Controls

| Control Type | Recommended Implementation | Rationale |

| Engineering | Handle solid in a certified chemical fume hood. | Prevents inhalation of aerosolized powder. |

| Engineering | Use a local exhaust ventilation system for tasks outside a fume hood.[3] | Captures dust at the source. |

| Engineering | Ensure safety showers and eyewash stations are readily accessible.[7] | Provides immediate decontamination in case of exposure. |

| Administrative | Designate a specific area for handling this compound. | Prevents cross-contamination of the general laboratory space. |

| Administrative | Do not eat, drink, or smoke in the laboratory.[5][6] | Prevents accidental ingestion. |

| Administrative | Wash hands thoroughly after handling.[3][6] | Removes residual chemical from the skin. |

Personal Protective Equipment (PPE)

| PPE Type | Specification | Rationale |

| Hand Protection | Nitrile gloves. Inspect before use.[8] | Provides a barrier against dermal absorption. |

| Eye Protection | Safety glasses with side shields or goggles.[3][7] | Protects eyes from dust particles. |

| Skin/Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator may be required for large quantities or if engineering controls are insufficient.[9] | Provides an additional layer of protection against inhalation. |

Step-by-Step Protocol for Weighing and Transfer

-

Preparation: Don all required PPE (lab coat, gloves, safety glasses). Ensure the chemical fume hood sash is at the appropriate height.

-

Decontamination of Surfaces: Wipe down the balance and the fume hood work surface with an appropriate solvent (e.g., 70% ethanol) to remove any pre-existing contaminants.

-

Staging: Place all necessary equipment (spatula, weigh paper/boat, receiving flask) inside the fume hood before introducing the chemical.

-

Chemical Transfer: Carefully open the container. Use a clean spatula to transfer the desired amount of 2,6-Difluoro-4-methylaniline hydrochloride to the weigh paper.

-

Causality: Perform this step slowly and deliberately to minimize the creation of airborne dust. The airflow of the fume hood is designed to capture any generated aerosols.

-

-

Closure: Securely close the main container immediately after transfer. This minimizes the time the bulk chemical is exposed to the lab environment.

-

Dissolution: If the next step is dissolution, add the solvent to the receiving flask inside the fume hood. Carefully add the weighed solid to the solvent.

-

Clean-up: Dispose of the weigh paper in the designated solid waste container. Clean the spatula thoroughly.

-

Doffing PPE: Remove gloves using the proper technique (without touching the outer surface) and dispose of them.[8] Wash hands immediately.

Section 4: Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental exposure or release. All personnel must be familiar with these procedures before starting work.

Personal Exposure

-

Inhalation: Immediately move the affected person to fresh air.[2][10] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6][10] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5][9] Seek immediate medical attention.[9]

Accidental Release (Spill) Protocol

A spill of solid 2,6-Difluoro-4-methylaniline hydrochloride requires a calm and methodical response to prevent further contamination and exposure.

Caption: A systematic workflow for responding to a chemical spill.

-

Evacuate and Alert: Alert others in the immediate area. If the spill is large, evacuate the laboratory and contact the institutional safety office.

-

Control Ignition Sources: Remove all sources of ignition.[6][9]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Containment & Cleanup:

-

Wear appropriate PPE, including double gloves, a lab coat, and safety goggles. A respirator may be necessary depending on the scale of the spill.

-

Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

-

Carefully sweep the material into a designated, sealable waste container.[3] Avoid aggressive sweeping that could create dust.

-

Do not use water to clean the dry spill, as this could spread contamination.

-

-

Decontamination: Once the bulk material is collected, decontaminate the area with a suitable solvent and paper towels. Place all cleaning materials into the sealed waste container.

-

Disposal: Dispose of the waste container according to institutional and local regulations for chemical waste.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Hazards from Combustion: Upon combustion, this compound may produce toxic fumes, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride.[3][7]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.

Section 5: Storage and Disposal

Proper storage is essential for maintaining the integrity of the compound and ensuring the safety of the laboratory.

-

Storage Conditions: Keep the container tightly closed.[3] Store in a cool, dry, and dark place.[3] A well-ventilated area is recommended.[7]

-

Incompatible Materials: Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6][7] Segregating incompatible materials prevents potentially hazardous reactions.

-

Disposal: Dispose of unused material and contaminated waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[6][11]

Section 6: Toxicological and Ecological Profile (Data Gap Analysis)

It is crucial to acknowledge that comprehensive toxicological and ecotoxicological data for 2,6-Difluoro-4-methylaniline hydrochloride are not available in the reviewed literature.[2] However, the aniline substructure is a well-known toxicophore. Anilines can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.

-

Actionable Insight: In the absence of data, the precautionary principle must be applied. Treat this compound as if it possesses the potential toxicities associated with the aniline class. This means strict adherence to exposure controls is not just good practice; it is a scientifically-defensible necessity.

-

Ecological Concerns: Many halogenated aromatic compounds are persistent in the environment and can be toxic to aquatic life. Therefore, it is imperative to prevent the release of this compound into the environment.[6]

Conclusion

2,6-Difluoro-4-methylaniline hydrochloride is a valuable reagent for chemical synthesis, but its safe use hinges on a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide has provided a framework for handling this compound, emphasizing the "why" behind each safety recommendation. By integrating these principles—from proactive risk assessment and meticulous handling to emergency preparedness—researchers can ensure both their personal safety and the integrity of their scientific work. A culture of safety is not a checklist; it is a continuous, knowledge-driven process.

References

-

Capot Chemical. (2013, September 11). Material Safety Data Sheet - 2,6-Difluoro-4-methylaniline. Retrieved from [Link]

-

CPAChem. (2022, October 4). Safety data sheet. Retrieved from [Link]

-

CPAChem. (2024, November 27). Safety data sheet - 2-Chloro-4-methylaniline. Retrieved from [Link]

-

GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-difluoro-N-methylaniline hydrochloride. Retrieved from [Link]

-

Capot Chemical. (2013, August 24). MSDS of 2-Fluoro-N-methylaniline. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. cpachem.com [cpachem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. cpachem.com [cpachem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. capotchem.com [capotchem.com]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. echemi.com [echemi.com]

Technical Guide: Solubility Profile and Process Chemistry of 2,6-Difluoro-4-methylaniline Hydrochloride

Executive Summary

2,6-Difluoro-4-methylaniline hydrochloride (CAS: 2376634-09-0; Free Base CAS: 1643-67-0) is a critical fluorinated intermediate used in the synthesis of agrochemicals (e.g., sulfonamide herbicides like flumetsulam) and active pharmaceutical ingredients (APIs).[1][2] Its utility stems from the unique electronic properties of the 2,6-difluoro substitution pattern, which modulates metabolic stability and lipophilicity.[1][2]

However, the physicochemical behavior of this salt is governed by a "tug-of-war" between the electron-withdrawing fluorine atoms and the electron-donating methyl group.[1][2] This guide provides an in-depth analysis of its solubility thermodynamics, practical solvent selection for purification, and self-validating experimental protocols.[1][2]

Physicochemical Profile & Mechanistic Basis

To predict solubility behavior, we must first understand the lattice energy and solvation thermodynamics of the compound.[1]

Structural Parameters

| Parameter | Value (Estimated/Lit.) | Mechanistic Impact |

| Molecular Formula | Ionic lattice structure.[1][2] | |

| Molecular Weight | 179.6 g/mol | Moderate size; diffusion rates in solvent are high.[1] |

| pKa (Conjugate Acid) | ~3.0 – 3.5 (Est.)[1] | Critical: The 2,6-difluoro substitution significantly depresses basicity compared to aniline (pKa 4.6).[1][2] The 4-methyl group provides a slight restorative effect via hyperconjugation.[1] |

| LogP (Free Base) | ~1.7 – 2.0 | Moderate lipophilicity; free base extracts well into DCM/EtOAc.[1] |

| LogP (Salt) | < 0 (Highly Polar) | Drives partitioning into aqueous/protic phases.[1] |

The Solubility Dichotomy

The solubility of 2,6-difluoro-4-methylaniline hydrochloride is dictated by the competition between Lattice Energy (

-

In Water (High Solubility): The high dielectric constant of water (

) effectively screens the electrostatic attraction between the anilinium cation and chloride anion.[1] The hydration enthalpy of the chloride ion and hydrogen bonding to the ammonium protons drive dissolution.[1] -

In Aprotic Organics (Low Solubility): Solvents like Ethyl Acetate or Toluene lack the polarity to overcome

.[1] Furthermore, the "electron-poor" nature of the aromatic ring (due to fluorines) reduces

Solubility Data & Solvent Selection Strategy

The following data summarizes the qualitative and semi-quantitative solubility profile based on structural analogs (fluoroaniline salts) and process chemistry principles.

Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Rationale |

| Protic Polar | Water | High (>50 mg/mL) | Strong ion-dipole interactions; H-bond networking.[1][2] Note: pH dependent.[1] |

| Protic Polar | Methanol / Ethanol | High | Good solvation of both cation (organic tail) and anion.[1] |

| Aprotic Polar | DMSO / DMF | High | High dielectric constant; excellent cation solvation.[1] |

| Aprotic Polar | Acetonitrile | Moderate | Soluble at high temps; often used for crystallization.[1] |

| Chlorinated | Dichloromethane (DCM) | Low | Salt is too polar; Free base is highly soluble.[1] |

| Ethers | THF / Diethyl Ether | Very Low | Poor anion solvation; often used as antisolvents.[1] |

| Hydrocarbons | Hexane / Toluene | Insoluble | Lattice energy dominates; no solvation mechanism.[1] |

The Hydrolysis Risk (Critical Insight)

Because the parent amine is a weak base (pKa ~3.0), the hydrochloride salt is prone to hydrolysis in pure water.[1]

Visualization: Solvation & Process Logic

Solvation Dynamics Diagram

This diagram illustrates why the salt dissolves in water but precipitates in ether.[1]

Caption: Figure 1.[1][2] Mechanistic comparison of solvation energetics. High dielectric solvents (water) overcome lattice energy, while low dielectric solvents (ether) cannot, preserving the solid state.[2]

Purification Decision Tree

A logic flow for selecting the correct purification method based on solubility.[1]

Caption: Figure 2. Process decision matrix for purification. Method selection depends on whether impurities are soluble in the organic phase (Method A) or aqueous/alcohol phase (Method B).

Experimental Protocols

Protocol 1: Gravimetric Solubility Determination

Use this self-validating protocol to determine exact solubility limits for your specific batch.[1][2]

-

Preparation: Weigh 100 mg of 2,6-Difluoro-4-methylaniline HCl into three separate 4 mL vials.

-

Solvent Addition: Add 1.0 mL of target solvent (Water, Methanol, and Toluene) to respective vials.

-

Equilibration: Vortex for 1 minute, then sonicate for 10 minutes at 25°C.

-

Observation & Adjustment:

-

If fully dissolved: Add another 100 mg and repeat until undissolved solid remains (saturation).

-

If undissolved: Centrifuge (10,000 rpm, 5 min).

-

-

Quantification: Remove supernatant, dry the remaining solid under vacuum, and weigh.

- [2]

-

Validation: Check pH of aqueous supernatant. If pH > 4.0, hydrolysis occurred; repeat with 0.1 M HCl.[1]

Protocol 2: Recrystallization via Anti-Solvent Crash

Best for high-purity recovery (>99%).[1][2]

-

Dissolution: Dissolve crude salt in minimum volume of hot Isopropanol (IPA) or Ethanol (approx. 5-10 mL per gram) at 60°C.

-

Filtration: Filter hot to remove insoluble mechanical impurities.[1]

-

Precipitation: Slowly add Diethyl Ether or MTBE (Anti-solvent) dropwise while stirring until persistent cloudiness appears.[1]

-

Crystallization: Cool slowly to 0°C over 2 hours. The salt will crystallize out as white needles.[1]

-

Isolation: Filter under vacuum, wash with cold Ether, and dry under vacuum at 40°C.[1]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 79647, 2,6-Difluoroaniline. Retrieved from [Link]

- U.S. Patent 5,041,674.Process and intermediates for the preparation of 2,6-difluoroaniline. (Describes the synthesis and handling of the parent amine).

Sources

Physicochemical Profiling of Difluoro-Methylaniline Derivatives: Acidity Constants and Structural Implications in Medicinal Chemistry

[1]

Executive Summary

In the optimization of small-molecule drug candidates, the modulation of basicity in aniline derivatives is a critical lever for altering solubility, membrane permeability, and metabolic stability. Difluoro-methylanilines represent a specific subclass where the interplay between the strong electron-withdrawing nature of fluorine and the weak electron-donating character of the methyl group creates a tunable pKa range (typically 1.5 – 4.0).

This guide provides a technical analysis of the acidity constants (pKa) of these derivatives. It details the electronic mechanisms driving these values, provides a reference dataset, and outlines a self-validating potentiometric protocol for experimental determination.

Structural Analysis & Electronic Mechanisms

The basicity of an aniline nitrogen is governed by the availability of its lone pair electrons to accept a proton. In difluoro-methylaniline derivatives, three competing factors dictate the final pKa:

Inductive vs. Resonance Effects[2][3][4]

-

Fluorine (-I, +R): Fluorine exerts a strong inductive withdrawal (-I) through the sigma bond framework, significantly reducing electron density on the nitrogen and lowering pKa.[1] However, in the para position, fluorine can donate electron density back into the ring via resonance (+R), partially mitigating the inductive effect.

-

Methyl Group (+I): The methyl group acts as a weak electron donor via hyperconjugation and induction (+I), typically raising the pKa by 0.5–0.7 units depending on position.

The Ortho Effect

Substituents in the ortho position (2- or 6-) have a disproportionate impact.[1]

-

Steric Inhibition of Resonance: Bulky ortho groups can twist the amino group out of planarity with the benzene ring, preventing lone-pair delocalization and paradoxically increasing basicity (if the group is not electron-withdrawing).[1]

-

Direct Interaction: In the case of ortho-fluorine, the proximity allows for intramolecular hydrogen bonding and strong inductive withdrawal, drastically lowering the pKa (often by >1.0 unit per fluorine).

Visualization of Electronic Equilibrium

The following diagram illustrates the equilibrium between the protonated anilinium ion and the neutral base, highlighting the stabilizing and destabilizing vectors.

Caption: Equilibrium dynamics of substituted anilines. Electron Withdrawing Groups (EWG) like Fluorine destabilize the cationic conjugate acid, driving the equilibrium to the right (lower pKa).

Quantitative Data: pKa Values

The following table synthesizes experimental data with Hammett-equation predicted values. The base pKa of unsubstituted aniline is 4.6 .[2]

| Compound Name | Structure | Substitution Pattern | pKa (Exp/Pred) | Key Electronic Driver |

| Aniline | Ph-NH₂ | Unsubstituted | 4.60 | Reference Standard |

| 4-Fluoroaniline | 4-F | Para | 4.65 | +R resonance cancels -I induction. |

| 2,4-Difluoroaniline | 2,4-F₂ | Ortho, Para | 3.26 | Ortho -I effect dominates; Para +R is weak.[1] |

| 2,6-Difluoroaniline | 2,6-F₂ | Di-Ortho | 1.81 | Dual ortho -I effect; significant suppression of basicity. |

| 2-Fluoro-4-methylaniline | 2-F, 4-Me | Ortho F, Para Me | ~3.80 | Methyl (+I) partially rescues the drop caused by 2-F. |

| 2,4-Difluoro-N-methylaniline | 2,4-F₂, N-Me | N-Methylated | ~3.65 | N-methylation generally adds +0.4–0.6 to pKa. |

| 2,3,4-Trifluoroaniline | 2,3,4-F₃ | Ortho, Meta, Para | ~2.20 | Additive -I effects from ortho and meta positions.[1] |

Note on Data: Values for 2,4-difluoroaniline and 2,6-difluoroaniline are derived from standard physicochemical databases (see References). Mixed methyl/fluoro derivatives are predicted values based on additivity rules of Hammett substituent constants (

).

Experimental Protocol: Potentiometric Titration

For precise pKa determination of these low-solubility, weak bases, Potentiometric Titration in a co-solvent system (water/methanol) followed by Yasuda-Shedlovsky extrapolation is the gold standard.[1]

Reagents & Setup

-

Titrant: 0.1 N HCl (standardized).

-

Analyte: 10 mM solution of the specific difluoro-methylaniline derivative.

-

Solvent: Carbonate-free water and HPLC-grade Methanol (ratios: 20%, 30%, 40%, 50% MeOH).[1]

-

Ionic Strength Adjuster (ISA): 0.15 M KCl (to maintain constant activity coefficients).

-

Instrumentation: Automatic titrator (e.g., Mettler Toledo or Metrohm) with a glass combination pH electrode.[1]

Step-by-Step Workflow

-

Electrode Calibration: Calibrate the pH electrode using buffers pH 1.68, 4.01, and 7.00 (slope > 98%).

-

Blank Titration: Titrate the solvent blank (0.15 M KCl in water/MeOH) with 0.1 N HCl to determine the

of the system. -

Sample Preparation: Dissolve ~5 mg of the aniline derivative in 50 mL of the solvent mixture. Ensure complete dissolution (sonicate if necessary).

-

Titration: Perform dynamic addition of 0.1 N HCl. Record potential (mV) rather than pH to avoid liquid junction potential errors.

-

Data Processing: Calculate pKa at each solvent ratio using the Bjerrum difference plot method.

-

Extrapolation: Plot experimental pKa (

) vs. the dielectric constant (

Protocol Visualization

Caption: Validated workflow for determining pKa of weak bases with low aqueous solubility.

Applications in Drug Design[6][7][8]

Understanding the pKa of difluoro-methylanilines allows for precise tuning of ADME properties:

-

Solubility: Reducing the pKa below 4.0 (e.g., using 2,4-difluoro substitution) ensures the molecule remains largely un-ionized at physiological pH (7.4), increasing lipophilicity and membrane permeability.[1]

-

Metabolic Stability: The strategic placement of fluorine at the 2- and 4-positions blocks metabolic oxidation (P450 hydroxylation) at the most reactive sites on the ring.[1]

-

Bioisosterism: The 2,6-difluoro motif is often used as a bioisostere for a carbonyl oxygen in terms of electrostatic potential, while simultaneously reducing basicity to prevent hERG channel binding (which often prefers basic amines).[1]

References

-

NIST Chemistry WebBook. 2,4-Difluoroaniline Thermochemical Data.[1][3] National Institute of Standards and Technology.[3][4] Available at: [Link][5]

-

PubChem. Compound Summary: 2,6-Difluoroaniline.[1] National Center for Biotechnology Information.[1] Available at: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1] (Foundational text for calculated values).

The Role of 2,6-Difluoro-4-methylaniline in Modern Agrochemical Synthesis: A Technical Guide

Abstract

The relentless pursuit of higher crop yields and robust pest management strategies has positioned fluorinated organic compounds as indispensable tools in the agrochemical industry. The strategic incorporation of fluorine atoms into active ingredients can dramatically enhance their efficacy, metabolic stability, and target-binding affinity. Within this chemical space, the 2,6-disubstituted aniline scaffold has emerged as a privileged structure, serving as a cornerstone for a diverse range of herbicides and insecticides. This technical guide provides an in-depth analysis of the role of 2,6-difluoro-4-methylaniline and its close structural analogues in the synthesis of next-generation agrochemicals. We will explore the unique chemical properties conferred by its substitution pattern and detail its application in the synthesis of two major classes of pesticides: acetolactate synthase (ALS) inhibiting herbicides and ryanodine receptor (RyR) modulating insecticides. Through detailed synthetic pathways, mechanistic insights, and quantitative biological data, this guide will serve as a comprehensive resource for researchers and professionals in the field of agrochemical development.

Introduction: The Fluorine Advantage in Agrochemicals

The introduction of fluorine into bioactive molecules is a well-established strategy in both pharmaceutical and agrochemical design. The unique properties of the fluorine atom—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—impart significant advantages:

-

Enhanced Potency: Fluorine's electron-withdrawing nature can alter the electronic properties of a molecule, often leading to stronger interactions with the target enzyme or receptor.

-

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes in target pests and the environment. This can lead to longer-lasting activity and improved field performance.

-

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a compound, improving its ability to cross biological membranes and reach its site of action.

Anilines, particularly those with halogen substitutions at the ortho positions (2 and 6), are critical intermediates, or "building blocks," for constructing complex agrochemical active ingredients. The 2,6-difluoro-4-methylaniline scaffold combines the benefits of fluorine with the synthetic versatility of the aniline functional group, making it a molecule of significant interest.

The 2,6-Difluoro-4-methylaniline Scaffold: A Privileged Synthetic Intermediate

2,6-Difluoro-4-methylaniline is a highly functionalized aromatic amine. Its utility in synthesis is dictated by the interplay of its three key substituents:

-

Ortho-Fluorine Atoms (C2, C6): These two fluorine atoms exert a powerful inductive electron-withdrawing effect, which decreases the basicity of the aniline nitrogen. This modulation is critical for the final binding characteristics of the agrochemical. Furthermore, their steric bulk can influence the conformation of the final molecule, locking it into a bioactive shape.

-

Para-Methyl Group (C4): The methyl group is a weak electron-donating group. Its presence can fine-tune the electronic properties of the aromatic ring and provides a site for potential metabolic oxidation, which can be important for environmental degradation pathways. It also adds lipophilicity.

-

Amine Group (-NH2): This primary amine is the key reactive handle for synthesis, readily participating in reactions such as amide bond formation and sulfonamide synthesis to build the final agrochemical structure.

While specific commercial agrochemicals listing 2,6-difluoro-4-methylaniline as a direct precursor are not broadly publicized, its structural analogues are central to major agrochemical classes. General chemical supplier literature confirms that closely related compounds like 2,6-difluoro-N-methylaniline are employed in the development of herbicides and pesticides, where their structural properties are key to enhancing the efficacy of the final product. The following sections will use these validated analogues to provide detailed, field-proven examples of how this chemical scaffold is utilized.

Case Study I: Synthesis of Triazolopyrimidine Sulfonamide Herbicides

The triazolopyrimidine sulfonamides are a major class of herbicides that act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants but is absent in animals, conferring high crop safety.[1] The herbicide Flumetsulam, for instance, utilizes a 2,6-difluoroaniline core. A novel and closely related herbicide, N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide (Y6610), serves as a perfect model for the application of this aniline scaffold.[2][3]

3.1. Synthetic Pathway Overview

The synthesis involves the coupling of the 2,6-difluoroaniline core with a pyrimidine sulfonyl chloride. The aniline's nucleophilicity is crucial for the formation of the key sulfonamide linkage that defines this herbicide class.

Sources

- 1. Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN101485320B - Triazolopyrimidine sulfonamides herbicide as well as preparation method and application thereof - Google Patents [patents.google.com]

Methodological & Application

Procedure for converting 2,6-Difluoro-4-methylaniline free base to hydrochloride salt

Abstract & Strategic Context

2,6-Difluoro-4-methylaniline (CAS: 132746-13-1) is a critical intermediate in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical APIs (e.g., kinase inhibitors). While the free base is often supplied as a liquid or low-melting solid, it is prone to oxidative degradation and color formation (browning) upon storage. Converting the free base to its hydrochloride salt (CAS: 2376634-09-0) significantly enhances shelf-life stability, handling safety, and water solubility for downstream aqueous coupling reactions.

This guide details a robust, scalable protocol for this conversion. Special attention is given to the electronic suppression of basicity caused by the 2,6-difluoro substitution, which necessitates specific anhydrous conditions to ensure quantitative protonation.

Chemical Theory & Mechanistic Insight

The "Ortho Effect" and Basicity

To successfully synthesize this salt, one must understand why standard aniline protocols fail.

-

Electronic Withdrawal: Fluorine is highly electronegative (

). Two fluorine atoms at the ortho positions pull electron density away from the benzene ring and, inductively, from the nitrogen lone pair. -

Steric Inhibition: The 2,6-difluoro substitution creates a "picket fence" around the amine nitrogen. While fluorine is small (Van der Waals radius

Å), its proximity interferes with the solvation shell required to stabilize the resulting ammonium cation.

Consequence: The pKa of the conjugate acid of 2,6-difluoroaniline is approximately 1.8–2.0 , significantly lower than unsubstituted aniline (

-

Operational Implication: Weak acids (acetic acid) will not protonate this amine. Aqueous HCl may lead to equilibrium issues where the salt hydrolyzes back to the free base during drying. Anhydrous conditions are strictly required for high yields.

Reaction Scheme

Materials & Safety Profile

Reagents

| Reagent | Purity | Role |

| 2,6-Difluoro-4-methylaniline | >98% | Substrate (Free Base) |

| Ethyl Acetate (EtOAc) | HPLC Grade, Dry | Solvent (Dissolution) |

| HCl in 1,4-Dioxane | 4.0 M | Acid Source (Anhydrous) |

| Diethyl Ether (Et₂O) | ACS Reagent | Wash Solvent (Anti-solvent) |

| Hexanes | ACS Reagent | Alternative Anti-solvent |

Critical Safety (PPE)

-

Toxicology: Anilines are methemoglobinemia agents.[1] Absorption through skin is rapid and toxic.

-

Engineering Controls: All operations must be performed in a fume hood .

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Incompatibility: Avoid contact with strong oxidizers.

Experimental Protocol

Method A: Anhydrous Precipitation (Recommended)

This method avoids water entirely, preventing hydrolysis and ensuring a free-flowing, non-hygroscopic solid.

Step 1: Dissolution[2]

-

Weigh 5.0 g (34.9 mmol) of 2,6-Difluoro-4-methylaniline into a 100 mL round-bottom flask (RBF).

-

Add 25 mL of dry Ethyl Acetate (EtOAc) .

-

Stir at room temperature (20–25°C) until fully dissolved. The solution should be clear to pale yellow.

-

Note: If the starting material is dark (oxidized), treat with activated carbon for 15 minutes and filter through Celite before proceeding.

-

Step 2: Acidification

-

Cool the RBF in an ice-water bath to 0–5°C .

-

Dropwise, add 10.5 mL of 4M HCl in Dioxane (42 mmol, 1.2 equivalents) over 10 minutes.

-

Observation: A thick white precipitate should form immediately.

-

Why 1.2 eq? The low basicity requires excess acid to drive the equilibrium fully to the right.

-

-

Remove the ice bath and allow the slurry to stir at room temperature for 30 minutes .

Step 3: Isolation[2]

-

Add 20 mL of Diethyl Ether or Hexanes to the slurry to complete precipitation (acting as an anti-solvent).

-

Filter the solid using a sintered glass funnel (porosity M).

-

Wash: Rinse the filter cake with

mL of cold (0°C) Et₂O/EtOAc (1:1 mix).-

Critical: Do not use water.

-

Step 4: Drying[3]

-

Transfer the solid to a vacuum oven.

-

Dry at 40°C under full vacuum (<10 mbar) for 4 hours.

-

Yield Target: 5.6 – 6.0 g (90–95%).

Process Visualization (Workflow)

Figure 1: Step-by-step workflow for the anhydrous conversion of 2,6-difluoro-4-methylaniline to its hydrochloride salt.

Characterization & Quality Control

To validate the synthesis, compare the product against the following specifications.

| Parameter | Free Base (Starting Material) | Hydrochloride Salt (Product) | Method |

| Appearance | Clear/Yellow Liquid or Low-melt Solid | White to Off-White Crystalline Solid | Visual |

| Melting Point | ~30–35°C (approx) | > 200°C (Decomposes) | Capillary MP |

| Solubility | EtOAc, DCM, MeOH | Water, MeOH, DMSO | 10 mg/mL |

| Elemental Analysis | C: 64.1%, H: 5.4%, N: 10.7% | C: 53.4%, H: 5.1%, N: 8.9% | Combustion |

| ¹H NMR (DMSO-d₆) | 400 MHz NMR |

Self-Validating Check:

-

The Chloride Test: Dissolve 10 mg of the product in 1 mL water. Add 2 drops of

solution. A thick white precipitate ( -

The pH Check: Dissolve 10 mg in 1 mL water. pH should be acidic (< 3.0). If pH is neutral, the salt has hydrolyzed or formation was incomplete.

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Oiling Out | Solvent too polar or water present. | Ensure EtOAc is dry. Add more Et₂O (anti-solvent) and scratch the glass to induce crystallization. |

| Pink/Brown Color | Oxidation of aniline. | Recrystallize from Isopropanol (IPA). Use activated charcoal during the initial dissolution step.[2] |

| Low Yield | High solubility in EtOAc. | Cool to -20°C before filtering. Increase the ratio of Hexanes/Ether during the wash step. |

| Hygroscopic Solid | Excess HCl trapped in lattice. | Dry for longer periods under high vacuum. Store in a desiccator. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79647, 2,6-Difluoroaniline. Retrieved October 26, 2025, from [Link]

-

Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline.[4] International Journal of Quantum Chemistry, 80(6), 1107–1115. (Contextual grounding for pKa suppression).

- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application Notes & Protocols for Suzuki-Miyaura Coupling of Fluorinated Aniline Intermediates

Introduction: The Strategic Value of Fluorinated Anilines and Their Synthetic Challenges

Fluorinated aniline moieties are privileged scaffolds in modern drug discovery and development. The incorporation of fluorine atoms into an aniline framework can profoundly influence key molecular properties, including metabolic stability, lipophilicity (logP), and binding affinity, by altering the electronic nature and conformation of the molecule.[1] Consequently, intermediates such as fluorinated biaryl anilines are critical building blocks for a wide range of pharmaceuticals, from oncology to neuroscience.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of C(sp²)–C(sp²) bonds, prized for its functional group tolerance and generally mild conditions.[2] However, the application of this reaction to fluorinated aniline intermediates, particularly those that are electron-deficient or sterically hindered, presents a unique set of challenges. These substrates can be prone to catalyst inhibition, slow oxidative addition, and competitive side reactions.

This guide provides a detailed exploration of the critical parameters governing the successful Suzuki-Miyaura coupling of fluorinated aniline intermediates. It offers field-proven insights, optimized protocols, and troubleshooting strategies tailored for researchers, scientists, and drug development professionals aiming to leverage these valuable synthons.

Understanding the Core Challenges

The successful coupling of fluorinated anilines hinges on overcoming several key hurdles inherent to the substrate class:

-

Electronic Effects: The high electronegativity of fluorine renders the aryl halide more electron-deficient. While this can facilitate the rate-limiting oxidative addition step in the catalytic cycle, it can also impact subsequent steps.[3][4] The unprotected amine group, being electron-donating, can modulate this effect and potentially coordinate to the palladium center, leading to catalyst inhibition.

-

Steric Hindrance: Fluorine atoms, especially at the ortho position to the reacting halide, introduce significant steric bulk. This can impede the approach of the bulky palladium catalyst, slowing down or preventing the crucial oxidative addition step.[5]

-

Substrate Stability and Side Reactions: Fluorinated anilines, like many electron-deficient substrates, can be susceptible to side reactions. The primary competing pathways include:

-

Protodeboronation: The cleavage of the boronic acid's C-B bond by a proton source, which removes the nucleophilic partner from the catalytic cycle. This is often exacerbated by aqueous basic conditions and elevated temperatures.[6]

-

Homocoupling: The unwanted coupling of two boronic acid molecules, often driven by the presence of oxygen.[7]

-

Dehalogenation: The removal of the halide from the aniline starting material.

-

Navigating these challenges requires a carefully orchestrated interplay of catalyst, ligand, base, and solvent.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding these fundamental steps is crucial for rational optimization and troubleshooting.[2]

Figure 1. The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the fluorinated aniline halide (Ar¹-X), forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[6]

-

Transmetalation: The organic group (Ar²) from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8]

-

Reductive Elimination: The two coupled organic fragments (Ar¹-Ar²) are expelled from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Optimized Protocols for Fluorinated Aniline Intermediates

Success in coupling these challenging substrates often relies on moving beyond "standard" conditions. The following protocols have been optimized for efficacy and reproducibility with fluorinated aniline derivatives.

Protocol 1: General Coupling of ortho-Bromoanilines (Including Fluorinated Analogs)

This protocol is particularly effective for sterically demanding ortho-substituted bromoanilines, where traditional catalysts may fail. It leverages a modern palladacycle precatalyst that provides a highly active, monoligated Pd(0) species in situ.[5]

Reaction Scheme: Fluorinated ortho-Bromoaniline + Arylboronic Ester → Fluorinated Biaryl Aniline

Materials:

-

Electrophile: Fluorinated ortho-bromoaniline (e.g., 4-bromo-2-fluoroaniline) (1.0 equiv)

-

Nucleophile: Arylboronic acid pinacol ester (1.5 equiv)

-

Catalyst: CataCXium® A Pd G3 (Buchwald Palladacycle) (10 mol%)

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Solvent: 2-Methyltetrahydrofuran (2-MeTHF) and degassed water (3:1 v/v)

-

Atmosphere: Inert (Nitrogen or Argon)

Step-by-Step Procedure:

-

Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the fluorinated ortho-bromoaniline (0.5 mmol, 1.0 equiv), the arylboronic ester (0.75 mmol, 1.5 equiv), cesium carbonate (1.0 mmol, 2.0 equiv), and the CataCXium® A Pd G3 precatalyst (0.05 mmol, 10 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add 2-MeTHF (1.5 mL) and degassed water (0.5 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 70-80 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and wash with water (2 x 5 mL) and brine (1 x 5 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Causality Behind Choices:

-

CataCXium® A Pd G3: This precatalyst is designed for challenging couplings. It reliably generates the active monoligated Pd(0) species needed to overcome the steric hindrance of ortho-substituents.[5]

-

Cesium Carbonate (Cs₂CO₃): A strong inorganic base that is highly effective in promoting transmetalation without being overly nucleophilic, which could lead to side reactions. Its high solubility in the aqueous phase is beneficial.

-

2-MeTHF/Water: This solvent system provides good solubility for both the organic substrates and the inorganic base, facilitating efficient reaction. 2-MeTHF is a more environmentally friendly alternative to dioxane or THF and has shown superior performance in this specific reaction.[5]

Protocol 2: Coupling of Bromoanilines with Trifluoromethyl Groups

The presence of a strongly electron-withdrawing trifluoromethyl (CF₃) group makes the aniline substrate highly electron-deficient, which can accelerate oxidative addition but may require specific ligand support.

Reaction Scheme: CF₃-substituted Bromoaniline + Arylboronic Acid → CF₃-substituted Biaryl Aniline

Materials:

-

Electrophile: e.g., 4-Bromo-3-(trifluoromethyl)aniline (1.0 equiv)

-

Nucleophile: Arylboronic acid (1.2 equiv)

-

Catalyst System:

-

Base: Potassium Phosphate, tribasic (K₃PO₄) (2.0 equiv)

-

Solvent: 1,4-Dioxane or Toluene, and degassed water (4:1 v/v)

-

Atmosphere: Inert (Nitrogen or Argon)

Step-by-Step Procedure:

-

Vessel Preparation: In a glovebox or under a stream of inert gas, add the CF₃-substituted bromoaniline (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv), and the palladium catalyst/precatalyst to a dry reaction vessel.

-

Inert Atmosphere: If not in a glovebox, seal the vessel and purge with inert gas for 10-15 minutes.

-

Solvent Addition: Add the degassed organic solvent (4 mL) and degassed water (1 mL) via syringe.

-

Reaction: Heat the mixture to 100-110 °C with vigorous stirring. The reaction is typically complete within 8-16 hours.

-

Monitoring & Work-up: Follow steps 5-7 from Protocol 1.

Causality Behind Choices:

-

XPhos Ligand/Precatalyst: XPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand. This class of ligand is exceptionally effective at promoting the oxidative addition of challenging electrophiles (including aryl chlorides and electron-deficient bromides) and stabilizing the catalytically active species.[9][10] Using a precatalyst (like XPhos Pd G2/G3) ensures a consistent 1:1 ligand-to-palladium ratio and often leads to more reproducible results.[11]

-

Potassium Phosphate (K₃PO₄): A moderately strong base that is highly effective for a broad range of Suzuki couplings, particularly with electron-deficient substrates. It is less prone to causing ester hydrolysis than stronger bases like hydroxides.

Data Summary: Recommended Reaction Conditions

The following table summarizes recommended starting conditions for various fluorinated aniline substrates. Optimization may be required for specific coupling partners.

| Substrate Type | Recommended Catalyst (mol%) | Recommended Ligand (mol%) | Recommended Base (equiv) | Solvent System | Temp (°C) | Reference(s) |

| ortho-Fluoro-bromoaniline | CataCXium® A Pd G3 (5-10) | (Pre-ligated) | Cs₂CO₃ (2.0) | 2-MeTHF / H₂O | 70-80 | [5] |

| meta/para-Fluoro-bromoaniline | Pd(OAc)₂ (2) | SPhos or XPhos (4) | K₃PO₄ (2.0) | Dioxane / H₂O | 100 | [10] |

| CF₃-substituted Bromoaniline | XPhos Pd G2/G3 (2) | (Pre-ligated) | K₃PO₄ (2.0) | Toluene / H₂O | 100-110 | [3][9] |

| Di- or Tri-fluoro-bromoaniline | Pd₂(dba)₃ (2) | Buchwald Ligands (e.g., XPhos) (4-5) | K₃PO₄ or CsF (3.0) | THF / H₂O | RT - 60 | [7][12] |

Troubleshooting and Optimization Workflow

Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.

Figure 2. A logical workflow for troubleshooting common issues in the Suzuki-Miyaura coupling of fluorinated anilines.

Conclusion

The Suzuki-Miyaura coupling of fluorinated aniline intermediates is a formidable yet achievable transformation that unlocks access to a vast chemical space for drug discovery and materials science. Success is predicated on a rational understanding of the substrate-specific challenges—namely, the electronic and steric effects of fluorine substituents. By moving beyond standard conditions and employing advanced catalyst systems featuring bulky, electron-rich phosphine ligands, appropriate bases like cesium carbonate or potassium phosphate, and optimized solvent systems, researchers can reliably and efficiently synthesize these high-value compounds. The protocols and troubleshooting guides presented herein serve as a robust starting point for navigating the complexities of these reactions and accelerating the development of next-generation chemical entities.

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

-

Couturier, M., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. PMC. [Link]

-

NIH Public Access. (2014). Researcher.Life. [Link]

-

Linstadt, R. T. H., et al. (2015). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. PMC. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

-

MDPI. (2018). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

-

DSpace@MIT. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. [Link]

-

ResearchGate. (2021). (PDF) Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. [Link]

-

PubMed. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. [Link]

-

Menberu, W., et al. (2025). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. PMC. [Link]

-

Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

-

ResearchGate. (2025). ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

-

Myers, A. (Date not available). The Suzuki Reaction - Chem 115. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. (Date not available). Suzuki Coupling. [Link]

-

Vitaku, E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. [Link]

Sources

- 1. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]